REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[N+:11]([O-])([O:13]C(C)C)=[O:12].S(=O)(=O)(O)O>ClCCl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[OH:4][C:3]1[C:5]([N+:11]([O-:13])=[O:12])=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9] |f:4.5|
|
Name
|
|
Quantity
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0.69 g
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Type
|
reactant
|
Smiles
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C(C=1C(O)=CC=CC1)(=O)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(OC(C)C)[O-]
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.085 g
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for thirty minutes (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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then poured onto water (50 mL)
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Type
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FILTRATION
|
Details
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The yellow precipitate was filtered off
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Type
|
CUSTOM
|
Details
|
triturated with water (10 mL)
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
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to afford yellow crystals, (0.42 g, 46%) of m.p. 121–122° C.
|
Name
|
|
Type
|
product
|
Smiles
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OC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |